![molecular formula C18H24N2O4 B12312814 N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide](/img/structure/B12312814.png)
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide is a chemical compound with the molecular formula C18H26N2O4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a phthalimide group, which is a common protecting group for amines in organic synthesis, and a Boc-protected n-propylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide typically involves the following steps:
Protection of the amine group: The n-propylamine is first protected using di-tert-butyl dicarbonate (Boc2O) to form N-Boc-n-propylamine.
Formation of the phthalimide derivative: The protected amine is then reacted with phthalic anhydride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The phthalimide group can be displaced by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Hydrolysis: Yields N-[2-(n-propylamino)ethyl]phthalimide.
Substitution: Yields various substituted phthalimide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism of action of N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in multi-step organic syntheses where selective deprotection is required.
Comparación Con Compuestos Similares
Similar Compounds
- N-Boc-ethylenediamine
- N-Boc-propylamine
- Phthalimide
Comparison
N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide is unique in that it combines the properties of both the Boc protecting group and the phthalimide group. This dual functionality allows for greater versatility in synthetic applications compared to compounds that only contain one of these groups.
Propiedades
Fórmula molecular |
C18H24N2O4 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-propylcarbamate |
InChI |
InChI=1S/C18H24N2O4/c1-5-10-19(17(23)24-18(2,3)4)11-12-20-15(21)13-8-6-7-9-14(13)16(20)22/h6-9H,5,10-12H2,1-4H3 |
Clave InChI |
FCUZSLQMBYWEQB-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [(methylamino)methyl]phosphonate](/img/structure/B12312750.png)
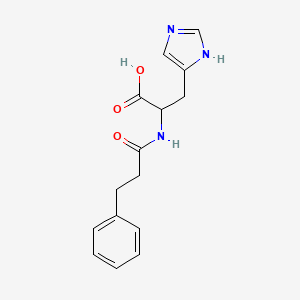
![4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12312765.png)
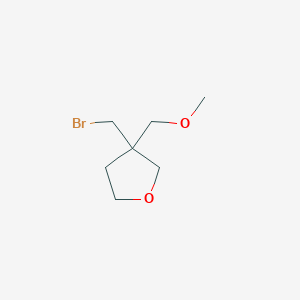
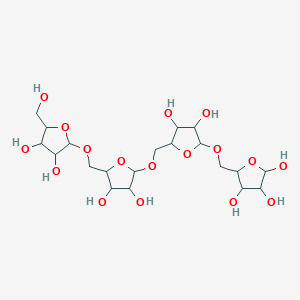
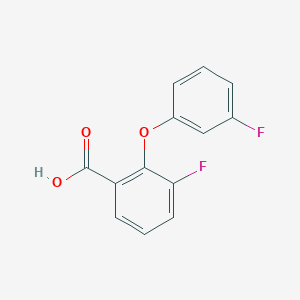
![Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12312778.png)
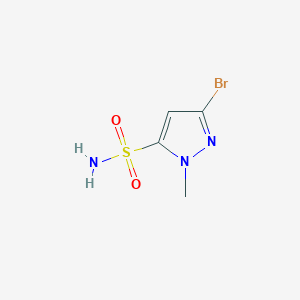
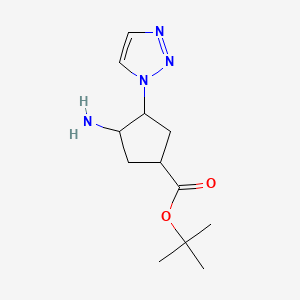

![tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B12312802.png)
![{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B12312806.png)
![1-[(Chloromethyl)sulfanyl]-3-methoxypropane](/img/structure/B12312835.png)
